Chlorobactene

Content Navigation

Researchers face compromised paleoenvironmental proxies when using non-specific carotenoids. Chlorobactene (CAS 2932-09-4) provides the precise analytical reference needed.

- Definitive biomarker for green-pigmented Chlorobiaceae in shallow PZE, unlike isorenieratene (deep) or okenone.

- HPLC/GC-MS retention time and spectral baseline calibration free from cis-isomer interference.

- Essential S1 excited-state model (6.7 ps lifetime) for ultrafast photophysics studies.

Reliable supply for geochemistry, environmental, and materials science labs.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

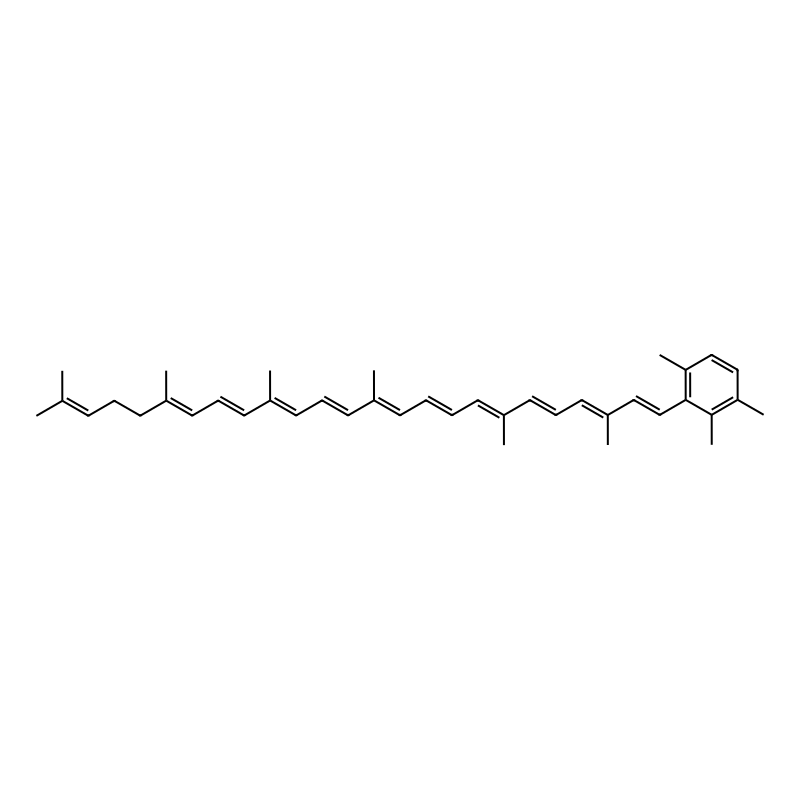

Chlorobactene (CAS 2932-09-4) is a highly specialized monocyclic aryl carotenoid (phi,psi-carotene) natively synthesized by green-pigmented green sulfur bacteria (Chlorobiaceae). Structurally defined by its single 1,2,4-trimethylbenzene (phi) end group, it serves as a critical high-purity analytical standard in organic geochemistry, microbial ecology, and photophysics [1]. For procurement professionals and laboratory buyers, sourcing pure chlorobactene is essential for calibrating HPLC-DAD and GC-MS instruments, as it acts as the definitive biomarker for photic zone euxinia (PZE) and provides a unique structural model for studying S1 excited-state dynamics in light-harvesting chlorosomes [2].

Research Fit

Substituting chlorobactene with more common carotenoids like beta-carotene or gamma-carotene fundamentally compromises both geochemical reconstructions and photophysical assays. While gamma-carotene shares the same linear conjugated backbone, it lacks the terminal phi-ring, resulting in drastically different excited-state lifetimes and rendering it useless as a precursor model for diagenetic aryl isoprenoids [1]. Furthermore, substituting with the closely related di-aryl carotenoid isorenieratene is analytically invalid for paleoenvironmental studies; isorenieratene is a biomarker for brown-pigmented green sulfur bacteria (which inhabit deeper water columns), whereas chlorobactene specifically traces shallow green-pigmented species [2]. Using crude bacterial extracts instead of the pure standard introduces cis-isomers and intermediate metabolites that confound precise chromatographic retention time calibrations and spectral baseline measurements [3].

Substitution Risk

Excited-State (S1) Lifetime Extension via Aryl Ring Torsion

In ultrafast transient absorption spectroscopy, the structural difference between an alicyclic beta-ring and an aromatic phi-ring drastically alters excited-state dynamics. In n-hexane, chlorobactene exhibits an S1 lifetime of 6.7 ps, whereas its direct non-aryl analog, gamma-carotene, has an S1 lifetime of only 5.4 ps [1]. This lifetime extension occurs because the torsion of the aryl ring effectively isolates it from the linear pi-electron conjugated chain.

| Evidence Dimension | S1 excited-state lifetime |

| Target Compound Data | Chlorobactene: 6.7 ps |

| Comparator Or Baseline | gamma-carotene: 5.4 ps |

| Quantified Difference | 24% longer excited-state lifetime for chlorobactene |

| Conditions | Femtosecond transient absorption spectroscopy in n-hexane |

Procurement of the exact aryl-containing standard is mandatory for researchers accurately modeling energy transfer kinetics in bacterial chlorosomes, as non-aryl substitutes will yield artificially short lifetime data.

Diagnostic Aromatic Methylation for Geochemical Fingerprinting

When used as a standard for identifying diagenetic breakdown products (trimethyl-aryl isoprenoids or TMAIs), chlorobactene provides a strictly diagnostic 2,3,6-trimethyl substitution pattern on its aromatic ring. In contrast, okenone—the biomarker for purple sulfur bacteria—yields a 2,3,4-trimethyl substitution pattern[1]. Resolving these specific positional isomers via GC-MS is the only way to distinguish between green and purple sulfur bacterial populations in ancient sediments.

| Evidence Dimension | Aromatic ring methyl substitution pattern |

| Target Compound Data | Chlorobactene: 2,3,6-trimethyl substitution |

| Comparator Or Baseline | Okenone: 2,3,4-trimethyl substitution |

| Quantified Difference | Distinct methyl group positioning at C6 vs C4 on the aryl ring |

| Conditions | GC-MS analysis of sedimentary hydrocarbon extracts |

Buyers in paleoceanography and petroleum geochemistry must procure pure chlorobactene to accurately calibrate GC-MS retention indices for 2,3,6-TMAIs, ensuring correct interpretation of photic zone euxinia.

Chromatographic Resolution of all-trans vs. cis-Isomers

For precise quantification of microbial phototrophs, the high-purity all-trans form of chlorobactene must be chromatographically distinguished from its cis-isomers, which naturally occur in crude extracts. Under standard HPLC conditions, cis-isomers of chlorobactene elute 0.7 to 0.8 minutes apart from the all-trans form and exhibit a diagnostic 5 nm blueshift in their absorption maxima, alongside an additional absorption peak at 350 nm[1].

| Evidence Dimension | HPLC retention time and spectral shift |

| Target Compound Data | all-trans-Chlorobactene: Baseline retention and primary absorption maxima at ~436, 461, 491 nm |

| Comparator Or Baseline | cis-isomers of chlorobactene: Delta RT = 0.7-0.8 min, 5 nm blueshift, extra 350 nm peak |

| Quantified Difference | 0.7-0.8 minute separation and 5 nm spectral blueshift |

| Conditions | HPLC-DAD pigment analysis |

Purchasing a verified all-trans standard prevents integration errors in HPLC workflows, ensuring accurate quantification of bacterial biomass in complex environmental samples.

Paleoceanographic Biomarker Calibration (GC-MS)

Chlorobactene is procured as a primary reference material to identify and quantify its diagenetic product, chlorobactane, and 2,3,6-trimethyl-aryl isoprenoids in sedimentary rocks. Because it definitively traces green-pigmented green sulfur bacteria, it is the standard of choice for confirming shallow photic zone euxinia in ancient marine environments, a task where okenone or isorenieratene standards would indicate entirely different ecological and depth conditions [1].

Photophysical Modeling of Artificial Chlorosomes

In physical chemistry and materials science, chlorobactene is utilized to study ultrafast energy transfer in light-harvesting antennas. Its unique S1 excited-state lifetime (6.7 ps), driven by the torsion of its single phi-ring, makes it an essential structural model for transient absorption spectroscopy, outperforming alicyclic analogs like gamma-carotene that fail to replicate the pi-electron isolation effects seen in native bacterial systems [2].

HPLC-DAD Pigment Profiling in Microbial Ecology

Environmental testing laboratories and microbial ecologists procure pure all-trans-chlorobactene to calibrate HPLC systems for analyzing modern meromictic lakes and marine chemoclines. The pure standard is required to establish accurate retention times and spectral baselines, ensuring that chlorobactene is successfully resolved from its own cis-isomers and from co-occurring pigments like gamma-carotene or isorenieratene [3].

Application Fit Matrix

References

- [1] Brocks, J. J., et al. 'Biomarkers in the Precambrian: Earth's Ancient Sedimentary Record of Life.' Elements, 18(1), 2022.

- [2] Polívka, T., et al. 'Excited state properties of aryl carotenoids.' Physical Chemistry Chemical Physics, 12(12), 2010.

- [3] FEMS Microbiology Ecology, Volume 12, Issue 1, 1993, Pages 57–66.

XLogP3

Wikipedia

Use Classification

Explore Compound Types